molecular formula C15H13F3N2O2 B2796420 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one CAS No. 1955507-11-5

8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one

Cat. No.: B2796420
CAS No.: 1955507-11-5
M. Wt: 310.276
InChI Key: MYOBLFWOVKXDAQ-UHFFFAOYSA-N
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Description

8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a benzoxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The benzoxepin ring is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers and coatings.

Mechanism of Action

The mechanism by which 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one: shares structural similarities with other pyrazole and benzoxepin derivatives.

    3,4-Dihydro-2H-1-benzoxepin-5-one: Lacks the pyrazole and trifluoromethyl groups, resulting in different chemical properties and applications.

    2-Methyl-5-(trifluoromethyl)pyrazole: Contains the pyrazole ring with a trifluoromethyl group but lacks the benzoxepin ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

8-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20-11(8-14(19-20)15(16,17)18)9-4-5-10-12(21)3-2-6-22-13(10)7-9/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOBLFWOVKXDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)C(=O)CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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